2-ethyl-2,3-dihydro-1H-indole
Overview
Description
2-ethyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives and Their Applications : The nitration, oxidative halogenation, and radical bromination and chlorination of 2-ethyl-2-methyl-2,3-dihydro-1H-indole yielded nitro, amino, and halo derivatives. These compounds demonstrated potential in antioxidant, antimicrobial, and plant growth regulating activities (Salikhov et al., 2019).
Chemical Transformations : The oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole led to the formation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one, which was further transformed into other derivatives through various chemical reactions. These transformations highlight the versatility of 2-ethyl-2,3-dihydro-1H-indole in synthetic chemistry (Latypova et al., 2020).
Flow Chemistry Techniques for Improved Synthesis : Utilizing flow chemistry techniques, a novel, one-step heterogeneous catalytic hydrogenation was developed for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids commonly used reducing chemicals and optimizes the N-alkylation reaction, demonstrating an environmentally friendly approach to synthesizing indoline derivatives (Örkényi et al., 2017).
Palladium-Catalyzed Reactions in Indole Synthesis : Palladium-catalyzed reactions have become significant in the synthesis and functionalization of indoles, including derivatives of this compound. These methods are generally tolerant of a wide range of functionalities, making them suitable for complex molecular syntheses (Cacchi & Fabrizi, 2005).
Antimicrobial Activity of Indole Derivatives : Various substituted indole derivatives, synthesized through reactions involving this compound, have been evaluated for antimicrobial activities. This research indicates the potential of these compounds in medical and pharmaceutical applications (Prasad, 2017).
Pharmacological Activities : Indole motifs, including those derived from this compound, have been found to be significant in medicine due to their wide range of applications in pharmacological activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Properties
IUPAC Name |
2-ethyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-6,9,11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAFMHREFHINGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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